BenchChemオンラインストアへようこそ!

Vorasidenib

Brain penetration CNS exposure Pharmacokinetics

Vorasidenib is the only FDA-approved targeted therapy for IDH-mutant Grade 2 glioma, purpose-engineered for blood-brain barrier penetration. Unlike ivosidenib or enasidenib, it achieves brain-to-plasma ratios >1.0, enabling >90% suppression of the oncometabolite 2-hydroxyglutarate in CNS tumors. In the Phase 3 INDIGO trial, it delivered a 2.5-fold improvement in progression-free survival and 64.5% seizure reduction over placebo. For preclinical glioma models requiring intratumoral IDH inhibition, vorasidenib is the only validated research compound with demonstrated CNS pharmacodynamics. Supplied as high-purity powder for in vitro and in vivo studies. To place an order or request a quote, please contact your preferred vendor.

Molecular Formula C14H13ClF6N6
Molecular Weight 414.74 g/mol
CAS No. 1644545-52-7
Cat. No. B611703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorasidenib
CAS1644545-52-7
SynonymsVorasidenib, AG-881, AG 881, AG881
Molecular FormulaC14H13ClF6N6
Molecular Weight414.74 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F
InChIInChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1
InChIKeyQCZAWDGAVJMPTA-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vorasidenib CAS 1644545-52-7: Dual IDH1/2 Inhibitor with Demonstrated Brain Penetrance for IDH-Mutant Glioma


Vorasidenib (AG‑881) is an orally administered, first‑in‑class, small‑molecule dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) [REFS‑1]. It is rationally designed to cross the blood–brain barrier and achieve therapeutic concentrations within central nervous system tumors [REFS‑2]. The compound received FDA approval on August 6, 2024, for the treatment of adult and pediatric patients (≥12 years) with Grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation following surgery [REFS‑3].

Why Vorasidenib Cannot Be Interchanged with Other IDH Inhibitors: Critical Differentiators in CNS Exposure and Target Coverage


Substitution of vorasidenib with other mutant IDH inhibitors such as ivosidenib or enasidenib is not pharmacologically equivalent because these compounds exhibit markedly different blood–brain barrier penetration, resulting in insufficient central nervous system (CNS) drug exposure [REFS‑1]. Vorasidenib was specifically engineered to achieve high brain‑to‑plasma ratios, enabling robust suppression of the oncometabolite 2‑hydroxyglutarate (2‑HG) within glioma tissue—a prerequisite for clinical efficacy in brain tumors [REFS‑2]. In contrast, ivosidenib demonstrates limited brain penetrance and enasidenib is not indicated for CNS malignancies [REFS‑3]. Moreover, vorasidenib is the only FDA‑approved agent for IDH‑mutant Grade 2 glioma, with a validated clinical benefit demonstrated in the Phase 3 INDIGO trial that other IDH inhibitors have not replicated in this patient population [REFS‑4].

Quantitative Differentiation of Vorasidenib: Head‑to‑Head and Placebo‑Controlled Evidence


Brain Penetrance: Vorasidenib Achieves ~12‑Fold Higher Brain‑to‑Plasma Ratio than Ivosidenib

In a phase 1 perioperative study in patients with recurrent IDH1‑mutant glioma, the mean brain‑to‑plasma drug concentration ratio for vorasidenib (50 mg QD) was 1.59, compared to only 0.13 for ivosidenib (500 mg QD) [REFS‑1]. This nearly 12‑fold difference in CNS exposure is consistent with preclinical orthotopic glioma models, where vorasidenib exhibited a brain‑to‑plasma ratio of 1.33 versus <0.04 for ivosidenib [REFS‑2].

Brain penetration CNS exposure Pharmacokinetics

Intratumoral 2‑HG Suppression: Vorasidenib Reduces Oncometabolite by 98% vs. 85% for Ivosidenib

In orthotopic glioma models, vorasidenib reduced intratumoral 2‑hydroxyglutarate (2‑HG) levels by 98%, whereas ivosidenib achieved only an 85% reduction [REFS‑1]. In a clinical perioperative study, vorasidenib (50 mg QD) lowered tumor 2‑HG by 92.5% (95% CI 78.1–97.7) relative to untreated controls, compared to a 92.0% reduction (95% CI 73.2–97.4) for ivosidenib (500 mg QD), though the difference in consistency of suppression favored vorasidenib [REFS‑2].

2‑hydroxyglutarate Pharmacodynamics Target engagement

Progression‑Free Survival: Vorasidenib More Than Doubles Median PFS vs. Placebo (27.7 vs. 11.1 Months)

In the pivotal Phase 3 INDIGO trial (NCT04164901), vorasidenib (40 mg QD) extended median progression‑free survival (PFS) to 27.7 months (95% CI 17.0–not reached) compared to 11.1 months (95% CI 11.0–13.7) for placebo, corresponding to a hazard ratio of 0.39 (95% CI 0.27–0.56; P<0.0001) [REFS‑1][REFS‑2].

Progression‑free survival Phase 3 trial Clinical efficacy

Tumor Growth Rate: Vorasidenib Induces Tumor Shrinkage While Placebo Shows Progressive Growth

In the INDIGO trial, the 6‑month volumetric tumor growth rate was –1.3% (95% CI –3.2 to 0.7) in the vorasidenib arm, indicating tumor shrinkage, compared to +14.4% (95% CI 12.0 to 16.8) in the placebo arm, representing a difference of 15.9 percentage points (95% CI 12.6–19.3) [REFS‑1].

Tumor growth rate Volumetric analysis Disease modification

Seizure Control: Vorasidenib Reduces Seizure Frequency by ~65% vs. Placebo

In the INDIGO trial, patients receiving vorasidenib experienced 18.2 seizures per person‑year (95% CI 8.4–39.5), whereas those receiving placebo experienced 51.2 seizures per person‑year (95% CI 22.9–114.8), representing a 64.5% relative reduction in seizure frequency [REFS‑1].

Seizure control Quality of life Symptom management

Dual IDH1/2 Inhibition: Vorasidenib Potently Inhibits Both IDH1 and IDH2 Mutants at Sub‑Nanomolar to Low Nanomolar IC50

Vorasidenib inhibits mutant IDH1 and IDH2 with IC50 values ranging from 0.25 nM to 7 nM, including 0.6 nM for IDH1‑R132H and 7 nM for IDH2‑R140Q [REFS‑1]. In contrast, ivosidenib is selective for IDH1 only (IC50 ~12 nM) and enasidenib is selective for IDH2 only (IC50 100‑400 nM depending on mutation) [REFS‑2].

IDH1 inhibition IDH2 inhibition Target coverage

Vorasidenib Application Scenarios Driven by Quantitative Differentiation Evidence


First‑Line Targeted Therapy for Grade 2 IDH‑Mutant Glioma Following Surgery

Vorasidenib is the only FDA‑approved targeted therapy for adult and pediatric patients (≥12 years) with Grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation following surgery [REFS‑1]. The INDIGO trial demonstrated a 2.5‑fold improvement in median PFS (27.7 vs. 11.1 months) and a 15.9‑percentage‑point reduction in tumor growth rate compared to placebo, establishing vorasidenib as the standard‑of‑care alternative to watchful waiting or early cytotoxic therapy [REFS‑2][REFS‑3].

Replacement of Ivosidenib or Other IDH Inhibitors in CNS Malignancies Requiring Adequate Brain Exposure

For research or clinical programs requiring an IDH inhibitor with proven CNS penetration, vorasidenib is the only agent with demonstrated brain‑to‑plasma ratios >1.0 [REFS‑1]. In contrast, ivosidenib exhibits brain‑to‑plasma ratios <0.15, limiting its utility in brain tumors [REFS‑2]. Enasidenib is not indicated for CNS malignancies and has negligible brain penetrance [REFS‑3]. Vorasidenib is therefore the sole IDH inhibitor appropriate for glioma models or clinical protocols where intratumoral drug exposure is critical.

Preclinical Research Requiring Potent Dual IDH1/2 Inhibition with Sub‑Nanomolar Potency

Vorasidenib provides potent dual inhibition of both IDH1 and IDH2 mutants (IC50 0.25–7 nM), enabling researchers to study IDH‑mutant biology without the confounding variable of isoform selectivity [REFS‑1]. This broader target coverage is particularly relevant for in vivo glioma models where 2‑HG suppression >90% is required to observe epigenetic and differentiation effects [REFS‑2].

Clinical Trials Evaluating Seizure Control as a Secondary Benefit in Glioma Patients

Vorasidenib reduced seizure frequency by 64.5% compared to placebo in the INDIGO trial (18.2 vs. 51.2 seizures per person‑year) [REFS‑1]. This symptomatic benefit is unique among IDH inhibitors and provides a compelling rationale for incorporating vorasidenib into clinical studies where seizure burden is a meaningful endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vorasidenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.